molecular formula C7H5ClIN3 B13567810 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine

4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B13567810
M. Wt: 293.49 g/mol
InChI Key: HBVSFPYHIGBZGV-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine (CAS: 2490402-50-9) is a heterocyclic compound with the molecular formula C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol. Its structure comprises a pyrazolo[1,5-a]pyrazine core, a bicyclic system fused with a pyrazole and pyrazine ring, substituted with chlorine at position 4, iodine at position 7, and a methyl group at position 2 (Figure 1). This compound is part of the azaindolizine family, known for their π-electron-deficient aromatic systems and applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H5ClIN3/c1-4-2-5-7(8)10-3-6(9)12(5)11-4/h2-3H,1H3

InChI Key

HBVSFPYHIGBZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)C(=NC=C2I)Cl

Origin of Product

United States

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Approach

A notable method for synthesizing substituted pyrazolo[1,5-a]pyridine analogs, closely related to pyrazolo[1,5-a]pyrazines, involves cross-dehydrogenative coupling between N-amino-2-iminopyridine derivatives and β-ketoesters or β-diketones under mild oxidative conditions. This strategy can be adapted for pyrazolo[1,5-a]pyrazine synthesis by employing appropriate amino-iminopyrazine precursors.

Key features of CDC method:

  • Uses molecular oxygen (O₂) as a green oxidant.
  • Employs acetic acid as a mild acidic medium.
  • Reaction conditions: typically 130 °C for 18 hours under atmospheric O₂.
  • Produces pyrazolo-fused heterocycles with high regioselectivity and yields.

Reaction conditions summary:

Reagents Solvent Temperature Time Atmosphere Yield (%)
N-amino-2-iminopyrazine + β-ketoester/diketone Ethanol + AcOH 130 °C 18 h O₂ (1 atm) 70-90%

This method has been validated by X-ray crystallography for structural confirmation of products and can be tailored for halogenated derivatives by using halogenated starting materials or post-synthetic halogenation.

Microwave-Assisted Cyclization

Microwave irradiation has been demonstrated as an efficient technique for synthesizing pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrimidines and analogs, which share structural similarities with pyrazolo[1,5-a]pyrazines.

Advantages:

  • Significantly reduced reaction times (minutes instead of hours).
  • High yields and regioselectivity.
  • Solvent-free or minimal solvent conditions, enhancing green chemistry aspects.

Typical procedure:

  • React 3-substituted 5-amino-1H-pyrazoles with appropriate electrophiles or diketones.
  • Microwave irradiation at 120 °C for 4–20 minutes.
  • Products isolated with minimal purification.

This approach can be adapted for introducing halogens by selecting halogenated electrophiles or by post-cyclization halogenation.

Halogenation Techniques

Detailed Preparation Method for 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine

Based on the integration of the above methodologies, the preparation can be outlined as follows:

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrazine Core

  • Starting from 2-methylpyrazine derivatives, perform N-amino functionalization to generate N-amino-2-iminopyrazine intermediates.
  • React these with β-ketoesters or diketones under CDC conditions (ethanol, acetic acid, O₂ atmosphere, 130 °C, 18 h) to form the pyrazolo[1,5-a]pyrazine ring with the methyl group at position 2.

Step 4: Purification and characterization

  • Purify the final compound via recrystallization or chromatography.
  • Confirm structure by NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cross-Dehydrogenative Coupling (CDC) N-amino-2-iminopyrazine + β-ketoesters Ethanol, AcOH, O₂, 130 °C, 18 h High regioselectivity, green oxidant Long reaction time
Microwave-Assisted Cyclization 3-substituted 5-amino-pyrazoles + electrophiles Microwave, 120 °C, 4–20 min Rapid, high yield, solvent-free Requires microwave equipment
Electrophilic Halogenation NCS (chlorination), NIS (iodination) Room temp to mild heat Selective halogenation Potential over-halogenation
One-pot Oxidative Halogenation Amino pyrazoles + NaX + K₂S₂O₈ Mild, environmentally benign Simple, scalable Limited to certain substrates

Research Findings and Notes

  • The CDC method offers a sustainable approach with molecular oxygen as oxidant, producing pyrazolo-fused heterocycles with excellent regioselectivity confirmed by X-ray crystallography.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields, with the added benefit of eco-compatibility due to solvent minimization.
  • Halogenation steps must be carefully controlled to avoid polyhalogenation; selective reagents like NCS and NIS are preferred for mono-halogenation at desired positions.
  • Structural confirmation through NMR and X-ray diffraction is critical given the possibility of regioisomer formation in fused heterocyclic systems.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in carbonylation reactions.

    Trifluoroacetic Anhydride or Ethyl Chloroformate: Used in cyclocondensation reactions.

    Acetoacetate or Ethyl Ethoxymethylidenemalonate: Used to synthesize new derivatives.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized to create compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It acts as a modulator of the integrated stress pathway, influencing various cellular processes. The compound’s structure allows it to interact with enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-fluorophenyl in ) enhance π-π stacking in biological targets or electronic materials, while alkyl groups (e.g., methyl) improve solubility and metabolic stability .

Comparison with Target Compound :

Pharmacological Activity

Pyrazolo[1,5-a]pyrazines exhibit diverse biological activities:

Compound Target/Activity IC₅₀/EC₅₀ Structural Insights References
Pyrrolo[1,5-a]pyrazine inhibitors Eis enzyme (Mycobacterium tuberculosis) 0.08–9.25 µM Aromatic core critical for π-π stacking
Imidazo[1,5-a]pyrazines TLR7 antagonists 8.2–10 µM Alkyl chain length optimizes activity
Pyrazolo[1,5-a]quinoxalines Kinase inhibitors (e.g., p56Lck) Not reported Bridging nitrogen enhances binding

Physicochemical and Electronic Properties

Pyrazolo[1,5-a]pyrazines are π-electron-deficient, making them suitable for n-type semiconductors:

Compound Class LUMO (eV) Electron Mobility (cm²/V·s) Key Modifications References
Fused-ring pyrazine derivatives -3.24––3.78 ~0.03 Larger cores reduce LUMO levels
Triazolo[1,5-a]pyrazines Not reported N/A Aryl groups enhance film morphology

Comparison : The methyl and iodine substituents in the target compound may lower solubility compared to alkylated analogs but improve charge transport in thin-film devices .

Biological Activity

4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine (CAS No. 2742657-54-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

  • Molecular Formula : C7H5ClIN3
  • Molecular Weight : 293.49 g/mol
  • Synonyms : Pyrazolo[1,5-a]pyrazine, 4-chloro-7-iodo-2-methyl-

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that compounds similar to 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine can induce apoptosis in cancer cells through several mechanisms:

  • Cell Line Studies :
    • In vitro studies have evaluated the compound's effects on human breast cancer cell lines such as MCF-7 and MDA-MB-231. The results demonstrated that pyrazole derivatives with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
    • A study highlighted that treatment with certain pyrazolo derivatives led to the activation of caspases involved in the apoptotic pathway, specifically caspase-9 and caspase-3/7, indicating a pro-apoptotic mechanism .
  • Mechanism of Action :
    • The compound appears to induce poly(ADP-ribose) polymerase (PARP) cleavage, a marker of apoptosis, and influences the expression levels of proliferating cell nuclear antigen (PCNA), which is associated with cell proliferation .
    • Additionally, the fragmentation of microtubule-associated protein 1-light chain 3 (LC3) suggests involvement in autophagy processes during cell death .

Antimicrobial Activity

There is emerging evidence suggesting the potential antimicrobial properties of pyrazolo compounds. For example:

  • Certain synthesized pyrazole carboxamides demonstrated notable antifungal activity against phytopathogenic fungi. The most active compound exhibited an EC50 value significantly lower than that of conventional antifungal agents .
  • The structure-activity relationship indicates that modifications at specific positions on the pyrazole ring can enhance biological efficacy against microbial targets.

Summary of Findings

The following table summarizes key findings related to the biological activity of 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine and related compounds:

Activity Type Cell Lines/Targets Mechanism Key Findings
AntiproliferativeMCF-7, MDA-MB-231Apoptosis induction via caspase activationSignificant cytotoxicity observed; PARP cleavage noted
AntifungalPhytopathogenic fungiMycelium growth inhibitionEC50 values lower than commercial fungicides
AntimicrobialVarious pathogensPotential modulation of microbial growth pathwaysPromising candidates for further development

Case Studies

  • Antiproliferative Effects : A study evaluated the effects of various pyrazolo derivatives on K562 leukemia cells, demonstrating that specific modifications enhanced their antiproliferative activity significantly over standard treatments like doxorubicin .
  • Synergistic Effects : Research has indicated that combining pyrazole derivatives with established chemotherapeutics can yield synergistic effects, particularly in challenging cancer subtypes like Claudin-low breast cancer .

Q & A

Q. What are the common synthetic routes for 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine?

The compound is synthesized via nucleophilic substitution and halogenation reactions. A key method involves iodination of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine using N-iodosuccinimide (NBS) in anhydrous acetonitrile under reflux, yielding polyhalogenated derivatives (83% yield) . Alternative routes include palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion to amidoximes or amidines .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on 1H/13C NMR (e.g., δ = 8.91 ppm for H-7 in DMSO-d6), mass spectrometry (MS m/z = 359 [M+H]+), and IR spectroscopy (C=O stretches at 1680–1725 cm⁻¹) . Elemental analysis (e.g., C: 20.11% calc. vs. 20.25% found) validates purity .

Advanced Research Questions

Q. How can substitution reactions at position 7 be optimized for diverse functionalization?

Position 7 is reactive due to electron-deficient pyrazine rings. To optimize substitutions:

  • Use silylformamidine under thermal conditions (90°C, 30 min) to introduce dimethylamino-methyl groups (71–93% yield) .
  • Employ Sonogashira coupling or Suzuki-Miyaura reactions for aryl/alkynyl substitutions, monitored by TLC .
  • Control steric hindrance by pre-functionalizing position 3 with bromine or nitro groups .

Q. How should researchers address discrepancies in NMR data during synthesis?

Discrepancies (e.g., δ shifts in H-6/H-7 protons) may arise from solvent polarity, residual impurities, or tautomerism. Mitigation strategies include:

  • Repeating synthesis under inert atmospheres to avoid oxidation .
  • Purifying intermediates via column chromatography (hexane/EtOAc) .
  • Cross-referencing with literature (e.g., δ = 7.81 ppm for H-6 in DMSO-d6 ).

Q. What strategies enhance the bioactivity of derivatives targeting kinase inhibition?

  • Introduce electron-withdrawing groups (e.g., nitro at position 3) to improve binding to ATP pockets .
  • Attach piperazine or pyridinyl moieties to increase solubility and interaction with hydrophobic kinase domains .
  • Validate activity via molecular docking (PDB: 1ATP) and in vitro kinase assays (IC50 < 1 μM for CDK inhibitors) .

Q. What challenges arise in mechanistic studies of substitution reactions?

  • Regioselectivity : Competing reactions at positions 4 (Cl) and 7 (I) require DFT calculations to map charge distribution .
  • Intermediate stability : Trapping transient species (e.g., silyl intermediates) using low-temperature NMR (−40°C) .
  • Byproduct formation : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry .

Q. How are polyhalogenated derivatives handled to avoid decomposition?

  • Conduct reactions in anhydrous MeCN to prevent hydrolysis of iodo/bromo groups .
  • Store products under argon at −20°C .
  • Monitor halogen loss via X-ray crystallography (e.g., C–I bond length: 2.09 Å ).

Q. What methods ensure regioselectivity in functionalizing the pyrazolo[1,5-a]pyrazine core?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate position 7 before iodination .
  • Protecting groups : Temporarily block position 4 with methoxy groups (via NaOMe substitution) to direct reactions to position 7 .
  • Microwave-assisted synthesis : Shorten reaction times (10 min vs. 4 h) to minimize undesired substitutions .

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